![molecular formula C28H16F12Sn B14747410 Tetrakis[3-(trifluoromethyl)phenyl]stannane CAS No. 1262-75-5](/img/structure/B14747410.png)
Tetrakis[3-(trifluoromethyl)phenyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[3-(trifluoromethyl)phenyl]stannane is an organotin compound with the molecular formula C28H16F12Sn. It is characterized by the presence of four trifluoromethylphenyl groups attached to a central tin atom. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis[3-(trifluoromethyl)phenyl]stannane typically involves the reaction of tin tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide or 3-(trifluoromethyl)phenyllithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CF3)MgBr→Sn[C6H4(CF3)]4+4MgBrCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis[3-(trifluoromethyl)phenyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The trifluoromethylphenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong nucleophile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) oxides, while reduction could produce tin(II) compounds. Substitution reactions can result in the formation of new organotin derivatives with different functional groups.
Applications De Recherche Scientifique
Tetrakis[3-(trifluoromethyl)phenyl]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: The compound is used in the development of new materials with unique electronic and structural properties.
Mécanisme D'action
The mechanism by which tetrakis[3-(trifluoromethyl)phenyl]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The trifluoromethylphenyl groups can influence the electronic properties of the tin atom, affecting its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of the reaction or application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but with boron as the central atom instead of tin.
Tetrakis(pentafluorophenyl)borate: Another similar compound with pentafluorophenyl groups attached to a boron center.
Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: This compound features aluminum as the central atom with fluorinated aryl groups.
Uniqueness
Tetrakis[3-(trifluoromethyl)phenyl]stannane is unique due to the presence of tin as the central atom, which imparts distinct electronic and structural properties compared to similar compounds with boron or aluminum centers
Propriétés
Numéro CAS |
1262-75-5 |
|---|---|
Formule moléculaire |
C28H16F12Sn |
Poids moléculaire |
699.1 g/mol |
Nom IUPAC |
tetrakis[3-(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/4C7H4F3.Sn/c4*8-7(9,10)6-4-2-1-3-5-6;/h4*1-2,4-5H; |
Clé InChI |
YAWLMBRKFWDGDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


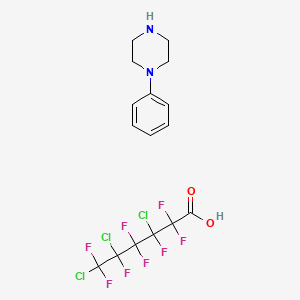
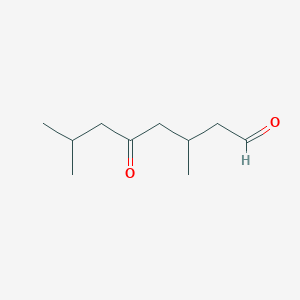
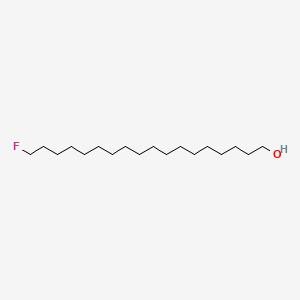



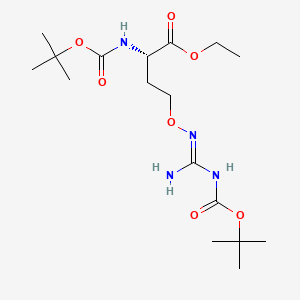
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
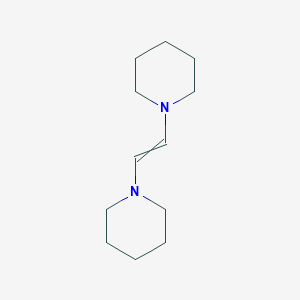
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
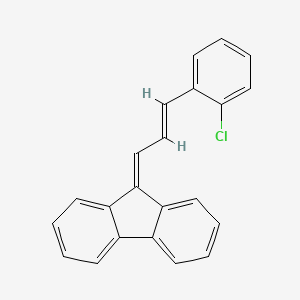
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
